molecular formula C26H23N3O2S B2807696 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115433-67-4

4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Cat. No.: B2807696
CAS No.: 1115433-67-4
M. Wt: 441.55
InChI Key: IRKVVOCQMUJRRL-UHFFFAOYSA-N
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Description

4-((2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide (CAS 1115433-67-4) is a synthetic small molecule with a molecular formula of C26H23N3O2S and a molecular weight of 441.5 g/mol . It is built around a quinazolin-4(3H)-one core , a privileged scaffold in medicinal chemistry known for its diverse biological activities and strong presence in pharmacologically active compounds . This specific derivative is an investigational compound supplied for research use only. The quinazolinone moiety is a significant structural feature in many compounds with reported anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties . Furthermore, recent research has explored various quinazolinone analogues as potent inhibitors of enzymes like monoamine oxidase (MAO) , which is a key target in neurodegenerative and neuropsychiatric disorder research. The structure of this compound includes a benzylthio group at the 2-position and an N-cyclopropylbenzamide group linked via a methylene bridge, offering a distinct profile for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block or reference standard in drug discovery programs, particularly for exploring new therapeutics for neurological disorders, cancer, and infectious diseases. The product is for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-benzylsulfanyl-4-oxoquinazolin-3-yl)methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c30-24(27-21-14-15-21)20-12-10-18(11-13-20)16-29-25(31)22-8-4-5-9-23(22)28-26(29)32-17-19-6-2-1-3-7-19/h1-13,21H,14-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKVVOCQMUJRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the quinazolinone core.

    Attachment of the Cyclopropylbenzamide Moiety: The final step involves the coupling of the quinazolinone derivative with cyclopropylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to interact with kinase enzymes, inhibiting their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The benzylthio group and cyclopropylbenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core
  • Benzylthio vs. Other S-Substituents: The target compound’s benzylthio group is structurally analogous to derivatives like 4-(2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 5, ). However, Compound 5 features a benzenesulfonamide group instead of N-cyclopropylbenzamide and an ethyl linker rather than methyl. This sulfonamide group confers potent carbonic anhydrase (CA) inhibitory activity (IC₅₀ values in nanomolar range for hCA II and XII), whereas the target compound’s activity remains uncharacterized in the evidence . Chlorophenyl and Fluorophenyl Derivatives: Compounds 21–24 () incorporate chlorophenyl or fluorophenyl hydrazineyl groups, enhancing CA inhibition via halogen-bond interactions. These derivatives exhibit higher melting points (273–300°C), suggesting greater crystallinity and stability compared to the target compound’s unspecified properties .
Benzamide Substituents
  • N-Cyclopropyl vs. N-(3-Methoxypropyl) :
    • The target compound’s cyclopropyl group is smaller and more lipophilic than the N-(3-methoxypropyl) group in Compound 52 () , which was optimized for respiratory syncytial virus (RSV) inhibition. The methoxypropyl substituent improves solubility but may reduce blood-brain barrier penetration compared to the cyclopropyl analog .

Physicochemical Properties

  • Melting Points and Solubility :
    • Derivatives with sulfonamide groups (e.g., Compound 5, ) exhibit higher polarity and water solubility, whereas the target compound’s benzylthio and cyclopropyl groups may prioritize lipophilicity .
    • Hydrazineyl-containing compounds () show melting points >260°C, indicating strong intermolecular forces, while RSV-targeted compounds () have lower reported melting points due to flexible methoxypropyl chains .

Pharmacological Profiles

  • CA Inhibition : The benzylthio group in Compound 5 () confers selective inhibition of hCA II (IC₅₀ = 8.2 nM) and XII (IC₅₀ = 5.4 nM), outperforming acetazolamide (AAZ). The target compound’s CA activity is unreported but merits investigation given structural similarities .
  • Antiviral Activity : Compound 52 () inhibits RSV with an EC₅₀ of 0.8 µM, attributed to its isopropylbenzyl and methoxypropyl groups. The cyclopropyl group in the target compound may alter antiviral potency due to steric effects .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining 60–80°C during thiourea cyclization minimizes side products like hydrolyzed intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving reaction homogeneity .
  • Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to isolate the final compound, achieving >95% purity .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound, particularly regarding regioselectivity of substituents?

Q. Advanced

  • NMR Analysis :
    • ¹H NMR : The benzylthio group’s protons resonate as a singlet at δ 4.3–4.5 ppm, while the cyclopropyl group’s protons appear as a multiplet at δ 1.2–1.5 ppm. Overlapping signals can be resolved using 2D COSY or NOESY to confirm spatial proximity .
    • ¹³C NMR : The carbonyl carbon (C=O) of the quinazolinone core appears at δ 165–170 ppm, distinct from the benzamide carbonyl (δ 168–172 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular formula (C₂₆H₂₄N₃O₂S) with an error margin <2 ppm .

What in vitro assays are most suitable for evaluating the biological activity of this compound, and how should conflicting data from cytotoxicity vs. enzyme inhibition studies be interpreted?

Q. Advanced

  • Primary Assays :
    • Enzyme Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase assays (IC₅₀ values <1 µM indicate high potency) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) often show IC₅₀ values in the low micromolar range, but discrepancies may arise due to off-target effects .
  • Data Conflict Resolution :
    • If cytotoxicity exceeds enzyme inhibition potency, conduct proteome-wide profiling to identify secondary targets (e.g., tubulin or topoisomerases) .
    • Use siRNA knockdown of suspected targets to validate mechanism-specific activity .

How do structural modifications (e.g., substituents on the benzamide or quinazolinone moieties) influence bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

  • Quinazolinone Core :
    • Substitution at the 2-position (e.g., benzylthio vs. methylthio) enhances kinase selectivity. Benzylthio groups improve hydrophobic interactions with ATP-binding pockets .
    • Comparative Data :
Substituent at 2-positionIC₅₀ (EGFR)LogP
Benzylthio0.8 µM3.2
Methylthio2.5 µM2.1
  • Benzamide Group : Cyclopropyl substitution reduces metabolic degradation compared to bulkier groups (e.g., phenyl), improving pharmacokinetic profiles .

What strategies are recommended for addressing stability issues during long-term storage of this compound?

Q. Basic

  • Storage Conditions :
    • Store at –20°C in amber vials under argon to prevent oxidation of the benzylthio group .
    • Use desiccants (e.g., silica gel) to mitigate hydrolysis of the amide bond .
  • Stability Monitoring :
    • Periodic HPLC analysis (e.g., every 6 months) to detect degradation products. A >5% decrease in purity warrants repurification .

How can researchers validate the reproducibility of synthetic protocols across different laboratories?

Q. Methodological

  • Interlaboratory Validation :
    • Share detailed reaction logs (e.g., temperature gradients, stirring rates) and raw spectral data (NMR, MS) via platforms like Zenodo .
    • Use statistical tools (e.g., RSD <5% for yield comparisons) to assess variability .

What computational tools are effective for predicting binding modes of this compound with kinase targets?

Q. Advanced

  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite can model interactions with EGFR’s ATP-binding pocket. Key residues (e.g., Met793 and Lys745) form hydrogen bonds with the quinazolinone core .
  • MD Simulations :
    • GROMACS simulations (50 ns) reveal stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

How can solubility challenges in aqueous buffers be overcome for in vivo studies?

Q. Methodological

  • Formulation Strategies :
    • Use cyclodextrin-based solubilization (e.g., HP-β-CD) to achieve >1 mg/mL solubility in PBS .
    • Nanoemulsion formulations (e.g., Tween-80/ethanol/water) enhance bioavailability by 3-fold in rodent models .

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